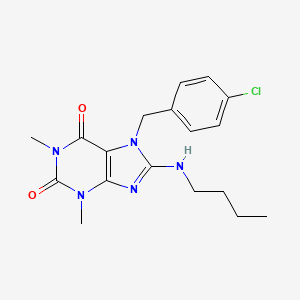

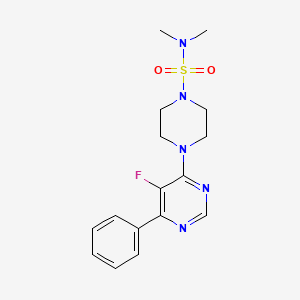

![molecular formula C24H28N4O2 B3008515 Ethyl 3-{[({6-[(3-fluorophenyl)sulfonyl]pyridazin-3-yl}thio)acetyl]amino}benzoate CAS No. 1189449-53-3](/img/structure/B3008515.png)

Ethyl 3-{[({6-[(3-fluorophenyl)sulfonyl]pyridazin-3-yl}thio)acetyl]amino}benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound Ethyl 3-{[({6-[(3-fluorophenyl)sulfonyl]pyridazin-3-yl}thio)acetyl]amino}benzoate is a complex organic molecule that is likely to have been synthesized for its potential biological activity. Although the specific papers provided do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, spectroscopic analysis, and potential applications, which can be extrapolated to understand the subject compound.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that typically start with a suitable precursor molecule, which is then reacted with various reagents to introduce different functional groups. For instance, the synthesis of ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate involves the reaction of a pyrazole derivative with ammonium thiocyanate and ethyl 3-aminobut-2-enoate . Similarly, the synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate derivatives includes the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with arylidinemalononitrile derivatives . These methods could potentially be adapted for the synthesis of Ethyl 3-{[({6-[(3-fluorophenyl)sulfonyl]pyridazin-3-yl}thio)acetyl]amino}benzoate.

Molecular Structure Analysis

Spectroscopic methods such as IR, Raman, (1)H NMR, (13)C NMR, and X-ray diffraction are commonly used to characterize the molecular structure of synthesized compounds. Theoretical calculations using methods like Hartree Fock and Density Functional Theory can complement these experimental techniques to predict geometric parameters and vibrational frequencies . For the compound , similar analytical techniques would likely be employed to confirm its structure and to understand the electronic properties such as HOMO and LUMO energies.

Chemical Reactions Analysis

The reactivity of a compound is influenced by its functional groups and molecular structure. The papers describe various reactions, such as the formation of iminothiazolopyridine derivatives and the synthesis of triazolopyrimidine derivatives . These reactions are indicative of the versatility of the compounds in forming heterocyclic structures, which is a common strategy in medicinal chemistry to create compounds with potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, including its solubility, melting point, and stability, are crucial for its practical applications. While the provided papers do not directly discuss these properties for the subject compound, they do provide insights into the properties of similar compounds. For example, the solvate formation in the synthesis of ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate indicates solubility considerations during crystallization .

Applications De Recherche Scientifique

Chemistry of Heterocyclic Compounds

Research on similar heterocyclic compounds demonstrates their potential in the synthesis and development of new chemical entities with varied applications. For example, the study on the chemistry of sym-tetrazine highlights the reactivity of ethyl benzoate thiocarbohydrazone in polar solvents and its transformation into valuable derivatives through oxidation and reduction reactions (Postovskii et al., 1977). Such reactivity patterns could inform synthetic routes for developing new materials or pharmaceuticals.

Radical-Mediated Cleavage and Synthesis

The utility of radical-mediated reactions in synthesizing α-fluoro esters from heterocyclic sulfones illustrates another aspect of chemical synthesis relevant to the compound (Wnuk et al., 1996). This method shows how specific functionalities can be introduced or removed, offering pathways to modify the compound for various applications, including materials science and drug development.

Synthesis and Characterization of Antimicrobial Agents

The synthesis of new quinazolines with potential antimicrobial properties demonstrates the importance of heterocyclic compounds in developing new therapeutic agents (Desai et al., 2007). By exploring similar synthetic routes and characterizations, researchers could potentially develop new antimicrobial compounds or materials with bioactive properties.

Organic Solar Cells and Material Science

In the field of material science, studies on semiconducting polymers used in organic solar cells provide insights into how specific chemical functionalities influence the performance of materials in photovoltaic applications (Caballero-Quintana et al., 2018). Research into the electrochemical properties and polymer film formation could inform the development of new materials for energy harvesting or electronic devices.

Propriétés

IUPAC Name |

N-ethyl-2-[4-(4-methylphenyl)-3-morpholin-4-ylpyrazol-1-yl]-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O2/c1-3-28(21-7-5-4-6-8-21)23(29)18-27-17-22(20-11-9-19(2)10-12-20)24(25-27)26-13-15-30-16-14-26/h4-12,17H,3,13-16,18H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQMTXDFKWKGXLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(=O)CN2C=C(C(=N2)N3CCOCC3)C4=CC=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-{[({6-[(3-fluorophenyl)sulfonyl]pyridazin-3-yl}thio)acetyl]amino}benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

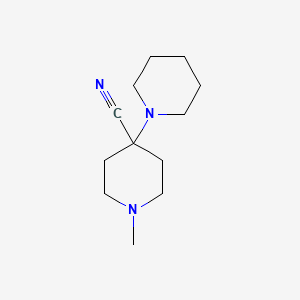

![(2E)-2-[[4-fluoro-2-(trifluoromethyl)anilino]methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B3008434.png)

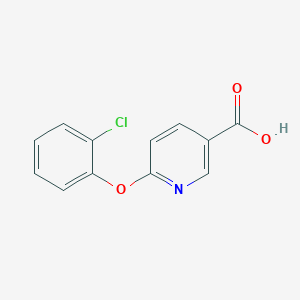

![2-Chloro-1-[4-(2,2-difluoroethyl)-3-ethylpiperazin-1-yl]ethanone](/img/structure/B3008436.png)

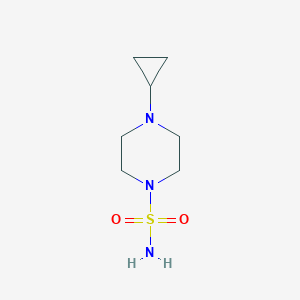

![N-(1-cyanocyclohexyl)-N-methyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]propanamide](/img/structure/B3008440.png)

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1,3,5-tetramethylpyrazole-4-sulfonamide](/img/structure/B3008441.png)

![3-[(N,N-dimethylglycyl)amino]benzoic acid](/img/structure/B3008443.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B3008446.png)

![1-Benzyl-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B3008449.png)